4-(benzenesulfonyl)-N-(4-bromophenyl)piperazine-1-carboxamide
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Overview
Description
4-(benzenesulfonyl)-N-(4-bromophenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-(4-bromophenyl)piperazine-1-carboxamide typically involves the following steps:
Formation of Piperazine Derivative: The piperazine ring is functionalized with a benzenesulfonyl group through a sulfonylation reaction. This can be achieved by reacting piperazine with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Introduction of Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction. This can be done by reacting the sulfonylated piperazine with 4-bromophenyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-(4-bromophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 4-(benzenesulfonyl)-N-(4-bromophenyl)piperazine-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may exhibit various activities, such as antimicrobial, antifungal, or anticancer properties. Researchers can study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of piperazine are often investigated for their potential as drugs. This compound could be explored for its efficacy in treating specific diseases or conditions.
Industry
Industrially, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-(4-bromophenyl)piperazine-1-carboxamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the benzenesulfonyl and bromophenyl groups could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(benzenesulfonyl)piperazine-1-carboxamide: Lacks the bromophenyl group but shares the benzenesulfonyl-piperazine core.
N-(4-bromophenyl)piperazine-1-carboxamide: Lacks the benzenesulfonyl group but includes the bromophenyl-piperazine structure.
Uniqueness
The combination of benzenesulfonyl and bromophenyl groups in 4-(benzenesulfonyl)-N-(4-bromophenyl)piperazine-1-carboxamide makes it unique. This dual functionality can enhance its chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(4-bromophenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O3S/c18-14-6-8-15(9-7-14)19-17(22)20-10-12-21(13-11-20)25(23,24)16-4-2-1-3-5-16/h1-9H,10-13H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXKGWUXFKXLFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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